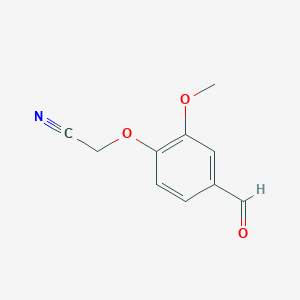

(4-Formyl-2-methoxy-phenoxy)-acetonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUGKRVLMXDQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364703 | |

| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342592-62-5 | |

| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formyl 2 Methoxy Phenoxy Acetonitrile

Direct Etherification Approaches

Direct etherification stands as the most common and straightforward method for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. This method is predicated on the reaction of the phenoxide ion of vanillin (B372448), generated in situ, with a haloacetonitrile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetonitrile and displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com

Reaction of 4-Hydroxy-3-methoxybenzaldehyde with Chloroacetonitrile (B46850)

The reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and chloroacetonitrile is a widely utilized method for the preparation of the title compound. The success of this synthesis is highly dependent on the optimization of several key reaction parameters, including the choice of base, solvent, temperature, and reaction duration.

The initial and crucial step in this etherification is the deprotonation of the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion. While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) are often preferred for their lower cost, ease of handling, and effectiveness in promoting the reaction. researchgate.netedubirdie.com Potassium carbonate is sufficiently basic to deprotonate the phenol (B47542) (pKa ≈ 10) but not so strong as to promote significant side reactions. The heterogeneous nature of the reaction with K₂CO₃ in certain solvents necessitates efficient stirring to ensure a high reaction rate. The amount of base used is a critical factor; typically, a slight excess (e.g., 1.5 equivalents) is employed to drive the equilibrium towards the formation of the phenoxide. researchgate.net

Table 1: Effect of K₂CO₃ Loading on Product Yield Reaction Conditions: 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.), Chloroacetonitrile (1.1 eq.), DMF, 80°C, 6h.

The choice of solvent plays a pivotal role in an SN2 reaction. Polar aprotic solvents are particularly effective for Williamson ether synthesis. wikipedia.org Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly used because they can dissolve both the organic substrate and the ionic phenoxide intermediate, while poorly solvating the anionic nucleophile. wikipedia.orgmasterorganicchemistry.com This lack of strong solvation around the nucleophile leaves it "naked" and highly reactive, thereby accelerating the rate of the SN2 attack. In contrast, polar protic solvents (like ethanol (B145695) or water) would solvate the phenoxide ion through hydrogen bonding, stabilizing it and increasing the energy barrier for the reaction, thus slowing it down. Apolar solvents are generally unsuitable due to the poor solubility of the phenoxide salt.

Table 2: Influence of Solvent on Reaction Yield Reaction Conditions: 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.), Chloroacetonitrile (1.1 eq.), K₂CO₃ (1.5 eq.), 80°C, 6h.

Like most SN2 reactions, the rate of etherification is sensitive to temperature. Generally, increasing the temperature increases the reaction rate. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C. wikipedia.org For the reaction of vanillin with chloroacetonitrile, refluxing in acetonitrile (boiling point ~82°C) or heating in DMF at a similar temperature is common. However, excessively high temperatures can lead to side reactions and decomposition of the product. The reaction time is optimized to ensure the complete consumption of the starting material, which can be monitored by techniques such as thin-layer chromatography (TLC). Typical reaction times range from 1 to 8 hours, although some procedures may call for longer periods to maximize the yield. wikipedia.org

Table 3: Optimization of Temperature and Time Reaction Conditions: 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.), Chloroacetonitrile (1.1 eq.), K₂CO₃ (1.5 eq.), DMF.

Utilizing Bromoacetonitrile (B46782) and Iodoacetonitrile (B1630358) in Etherification

In SN2 reactions, the nature of the leaving group significantly impacts the reaction rate. The reactivity of the alkyl halide follows the order I > Br > Cl > F, corresponding to the strength of the conjugate acid (HI > HBr > HCl > HF). Iodide is the best leaving group because it is the weakest base and can best stabilize the negative charge as it departs. masterorganicchemistry.com

Consequently, bromoacetonitrile and iodoacetonitrile are more reactive electrophiles than chloroacetonitrile in the Williamson ether synthesis. The use of these reagents can lead to faster reaction rates and may allow for the use of milder reaction conditions (e.g., lower temperatures or shorter reaction times). However, the higher cost and greater instability of bromo- and iodoacetonitrile often make chloroacetonitrile the more practical choice for large-scale synthesis. The increased reactivity also poses a greater risk of side reactions if the reaction conditions are not carefully controlled.

Alternative Synthetic Routes to the Phenoxyacetonitrile (B46853) Core

While direct etherification of vanillin is the most common route, several alternative strategies can be envisioned for the synthesis of the this compound core structure. These methods may offer advantages in specific contexts, such as avoiding the use of haloacetonitriles or starting from different precursors.

One plausible alternative involves a palladium-catalyzed cross-coupling reaction. For instance, an aryl halide or triflate, such as 4-bromo-2-methoxybenzaldehyde, could potentially be coupled with a cyanomethylating agent. organic-chemistry.org Another approach is the synthesis from a different precursor, such as p-methoxyphenylacetonitrile, which could undergo formylation and methoxylation, although this would likely involve multiple steps with potential regioselectivity challenges. orgsyn.org

Radical-mediated cyanomethylation presents another modern alternative. These methods often use acetonitrile itself as the cyanomethyl source in the presence of an oxidant to generate a cyanomethyl radical, which can then add to a suitably activated aromatic ring or precursor. rsc.orgresearchgate.net Furthermore, multi-step syntheses starting from related compounds like (4-formyl-2-methoxyphenoxy)acetic acid are also possible. researchgate.net The carboxylic acid could, in principle, be converted to the corresponding amide and subsequently dehydrated to yield the target nitrile. These alternative routes, while often more complex than direct etherification, provide flexibility in synthesis design and access to the target molecule from a wider array of starting materials.

Cyanomethylation Strategies

Cyanomethylation, in this context, refers to the introduction of the cyanomethyl group (–CH₂CN) onto the phenolic oxygen of a vanillin precursor. This is most effectively achieved through a nucleophilic substitution reaction, a cornerstone of ether synthesis.

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the deprotonation of an alcohol by a base to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the starting phenol is vanillin (4-hydroxy-3-methoxybenzaldehyde). The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide ion. jk-sci.com This nucleophilic phenoxide then attacks the electrophilic carbon of a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, displacing the halide and forming the desired ether linkage. wikipedia.org

While not a metal-catalyzed reaction in the sense of a transition-metal cross-coupling, the Williamson ether synthesis fundamentally involves metal ions from the base used to form the reactive metal phenoxide. The efficiency of this O-alkylation can be significantly enhanced using phase-transfer catalysis (PTC). crdeepjournal.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the haloacetonitrile reactant resides, thereby accelerating the reaction rate. phasetransfercatalysis.comresearchgate.net This technique is particularly valuable in industrial applications as it allows for milder reaction conditions and can improve yields by minimizing side reactions. crdeepjournal.org

| Phenolic Substrate | Alkylating Agent | Base | Catalyst (PTC) | Solvent | Yield |

|---|---|---|---|---|---|

| Vanillin | Chloroacetonitrile | K₂CO₃ | Tetrabutylammonium bromide | Acetonitrile | High |

| Phenol | Bromoacetonitrile | NaOH (50% aq.) | Benzyltriethylammonium chloride | Dichloromethane (B109758) | Good |

| Various Phenols | Alkyl Halides | Solid KOH | 18-Crown-6 | Toluene | Good to Excellent |

Free-radical pathways for the introduction of a cyanomethyl group onto a phenolic oxygen are not standard or well-documented synthetic strategies. Such a transformation would require the generation of a phenoxy radical from vanillin, followed by its coupling with a cyanomethyl radical. While phenolic compounds are known to react with free radicals, this interaction typically involves hydrogen atom abstraction, leading to the use of phenols as radical scavengers. Directing a phenoxy radical to selectively form an O–C bond with a cyanomethyl radical in high yield is challenging due to competing side reactions, such as C-C coupling and other radical degradation pathways. The nucleophilic substitution pathway via the Williamson ether synthesis is a far more controlled, efficient, and predictable method for constructing the required C-O ether bond.

Transformations from Related Precursors (e.g., Phenoxyacetic Acid Derivatives)

An alternative and robust strategy begins with a precursor that already contains the desired aryloxy-acetic acid scaffold. (4-Formyl-2-methoxyphenoxy)acetic acid is a readily accessible starting material, which can be synthesized by the reaction of vanillin with a haloacetic acid, such as chloroacetic acid, under basic conditions. arabjchem.org

The conversion of the carboxylic acid functional group of this precursor into a nitrile is a well-established transformation that typically proceeds through a two-step sequence. First, the carboxylic acid is converted into a primary amide, (4-formyl-2-methoxyphenoxy)acetamide. This can be achieved using standard amidation methods, such as activation with a coupling agent or conversion to an acyl chloride followed by reaction with ammonia. The subsequent and key step is the dehydration of the primary amide to yield the target nitrile. orgoreview.com A wide variety of dehydrating agents are effective for this transformation, ranging from classic stoichiometric reagents to modern catalytic systems. rsc.orgmasterorganicchemistry.com Common and potent dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comcommonorganicchemistry.com Milder conditions can also be employed, for example, using trifluoroacetic anhydride (B1165640) (TFAA) or various phosphorus(III) reagents like phosphorus trichloride (B1173362) (PCl₃). commonorganicchemistry.comnih.gov

| Dehydrating Agent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Heating, often with a base (e.g., pyridine) | Phosphoric acid derivatives, HCl | commonorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Heating | SO₂, HCl | commonorganicchemistry.com |

| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | Phosphoric acid derivatives | orgoreview.commasterorganicchemistry.com |

| Trifluoroacetic Anhydride (TFAA) | Mild, often with a base (e.g., triethylamine) | Trifluoroacetic acid | commonorganicchemistry.com |

| Phosphorus Trichloride (PCl₃) | 0 °C to reflux, with a base (e.g., diethylamine) | Phosphorous acid derivatives, HCl | nih.gov |

Regioselective Functionalization Techniques

This synthetic approach involves building the molecule by first synthesizing a simpler phenoxyacetonitrile scaffold and then introducing the formyl group in a later step. This strategy relies on the ability to control the position of the new functional group on the aromatic ring, a concept known as regioselectivity.

Introduction of the Formyl Group onto Phenoxyacetonitrile Scaffolds

The starting material for this route would be (2-methoxyphenoxy)acetonitrile, which can be prepared via the Williamson ether synthesis from guaiacol (B22219) (2-methoxyphenol) and chloroacetonitrile. The subsequent step is the introduction of a formyl group (–CHO) onto the aromatic ring.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

The substrate, (2-methoxyphenoxy)acetonitrile, is an excellent candidate for this reaction because the aromatic ring is highly activated by two electron-donating groups: the methoxy (B1213986) (–OCH₃) group and the cyanomethoxy (–OCH₂CN) group. Both are ortho-, para-directing groups. The methoxy group at position C-2 strongly activates the C-4 (para) and C-6 (ortho) positions. The cyanomethoxy group at C-1 also directs electrophiles to the C-4 position. The combined electronic effects of these two groups strongly favor electrophilic attack at the C-4 position, which is para to the cyanomethoxy group and ortho to the methoxy group. Furthermore, the C-6 position is sterically hindered by the adjacent methoxy group, making the C-4 position the overwhelmingly preferred site of reaction. Subsequent hydrolysis of the intermediate iminium species during aqueous workup yields the desired aldehyde. wikipedia.org This high degree of regioselectivity makes the Vilsmeier-Haack reaction a highly effective strategy for producing this compound from its unfunctionalized precursor. semanticscholar.org

| Substrate | Formylating Reagent | Activating Agent | Solvent | Expected Major Product |

|---|---|---|---|---|

| (2-methoxyphenoxy)acetonitrile | N,N-Dimethylformamide (DMF) | Phosphorus Oxychloride (POCl₃) | DMF or Dichloromethane | This compound |

C-H Activation and Formylation Reactions

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, formylation can be envisioned as a key step, potentially on a precursor that already contains the (2-methoxy-phenoxy)-acetonitrile backbone. Various classical and modern formylation methods are applicable to electron-rich aromatic systems like methoxyphenols.

Common formylation techniques include the Vilsmeier-Haack, Gattermann, and Duff reactions, which are effective for introducing an aldehyde group onto activated aromatic rings. uniroma1.it More contemporary approaches leveraging C-H activation have also been developed, offering alternative pathways.

The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid like TiCl4 or SnCl4, is a powerful method for formylating electron-rich arenes. researchgate.net For a substrate such as (2-methoxy-phenoxy)-acetonitrile, the directing effect of the ether and methoxy groups would be crucial in determining the regioselectivity of the formylation. The para-position relative to the ether linkage is electronically activated, making it a likely site for electrophilic substitution.

Another relevant strategy is the ortho-formylation of phenols using magnesium chloride and paraformaldehyde. orgsyn.org This method demonstrates high regioselectivity for the position adjacent to the hydroxyl group. While the target molecule has an ether linkage, this methodology highlights the precise control achievable in formylation reactions on substituted phenols, which are precursors to the ether.

The following table summarizes various formylation reactions applicable to phenolic and methoxybenzene derivatives, which are relevant structural motifs for the synthesis of this compound.

| Formylation Method | Reagents | Typical Substrates | Key Features |

| Rieche Reaction | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl4, SnCl4) | Electron-rich arenes (e.g., methoxybenzenes) | Generally mild conditions, but regioselectivity can be an issue. uniroma1.itresearchgate.net |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Phenols | Primarily directs formylation to the ortho-position relative to the hydroxyl group. researchgate.net |

| Magnesium-Mediated ortho-Formylation | MgCl2, Et3N, paraformaldehyde | Phenols | High yields and excellent ortho-regioselectivity. orgsyn.org |

A plausible, though perhaps not the most direct, synthetic route could involve the synthesis of (2-methoxy-phenoxy)-acetonitrile from guaiacol (2-methoxyphenol) followed by a regioselective formylation reaction to introduce the aldehyde group at the C4 position. The success of this approach would heavily depend on achieving high regioselectivity in the formylation step to avoid the formation of unwanted isomers.

Methoxy Group Introduction and Manipulation

The methoxy group is a key feature of this compound, influencing the electronic properties of the aromatic ring and its reactivity. This group is typically present in the starting material, most commonly vanillin (4-hydroxy-3-methoxybenzaldehyde). nih.gov Vanillin is a readily available and cost-effective starting material derived from lignin. nih.gov

In a synthetic sequence starting from vanillin, the methoxy group is already in the correct position, and the primary transformations involve the phenolic hydroxyl group and the aldehyde. However, considering alternative synthetic strategies, one might need to introduce a methoxy group.

Methods for the introduction of a methoxy group onto a phenolic ring often involve methylation of a hydroxyl group. Reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base are commonly used for this purpose. nih.gov For instance, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) could be selectively monomethylated to yield vanillin.

While less common for this specific target molecule due to the availability of vanillin, demethylation could also be considered a manipulation of the methoxy group. Reagents like boron tribromide (BBr3) are effective for cleaving aryl methyl ethers to the corresponding phenols.

The most direct and widely adopted synthesis for compounds with the (4-formyl-2-methoxy-phenoxy) scaffold starts from vanillin. The synthesis of the closely related 2-(4-formyl-2-methoxyphenoxy)acetic acid has been reported to proceed from vanillin, indicating a similar pathway for the target acetonitrile derivative. researchgate.net This benchmark synthesis involves the reaction of vanillin with a suitable reagent to form the ether linkage at the phenolic hydroxyl group.

The following table outlines common reactions involving the introduction or manipulation of a methoxy group on a phenolic ring.

| Reaction Type | Reagents | Starting Material Example | Product Example |

| O-Methylation | Dimethyl sulfate, Base (e.g., K2CO3) | Protocatechuic aldehyde | Vanillin |

| O-Methylation | Methyl iodide, Base (e.g., NaH) | Protocatechuic aldehyde | Vanillin |

| Demethylation | Boron tribromide (BBr3) | Vanillin | Protocatechuic aldehyde |

Reactivity and Reaction Mechanisms of 4 Formyl 2 Methoxy Phenoxy Acetonitrile

Reactivity of the Nitrile Group

The nitrile or cyano group (-C≡N) is characterized by a strong triple bond between a carbon and a nitrogen atom. This functional group undergoes several characteristic reactions, primarily centered on the electrophilic nature of the cyano carbon and the acidity of the α-protons.

The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by nucleophiles. This initial addition leads to the formation of an anionic intermediate which can then be protonated or undergo further reaction.

Nucleophilic attack on the nitrile carbon breaks one of the π-bonds, resulting in the formation of an imine anion, which upon protonation yields an imine. These imine intermediates are often transient and can be further reduced, hydrolyzed, or participate in subsequent reactions. beilstein-journals.org For instance, the reaction of a nitrile with a Grignard reagent or an organolithium reagent leads to an imine intermediate after acidic workup. Radical additions to nitrile-like functional groups can also proceed through imine intermediates which can then be reduced or undergo other transformations. beilstein-journals.org

The general mechanism for the formation of an imine from a nitrile via nucleophilic addition is depicted below:

Step 1: A nucleophile (Nu⁻) attacks the electrophilic carbon of the cyano group.

Step 2: The resulting imine anion is protonated by a proton source (H⁺) to form the neutral imine.

This process is fundamental to many reactions involving the nitrile group in (4-Formyl-2-methoxy-phenoxy)-acetonitrile.

Nitriles can be hydrolyzed to produce carboxylic acids under either acidic or basic conditions. chemistrysteps.com This transformation is a cornerstone of synthetic organic chemistry. The hydrolysis of this compound yields (4-Formyl-2-methoxy-phenoxy)-acetic acid. researchgate.net

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the cyano carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbon. Following a proton transfer, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is subsequently hydrolyzed by the base to yield a carboxylate salt. chemistrysteps.com Acidification of the salt in a final step produces the carboxylic acid.

| Reaction Condition | Intermediate | Final Product |

| Acidic (e.g., H₂SO₄, H₂O) | Amide | (4-Formyl-2-methoxy-phenoxy)-acetic acid |

| Basic (e.g., NaOH, H₂O) | Amide, Carboxylate Salt | (4-Formyl-2-methoxy-phenoxy)-acetic acid |

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Ni, Pd, or Pt) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄). The reduction proceeds through an imine intermediate. nih.gov For this compound, this reaction would yield 2-(4-Formyl-2-methoxy-phenoxy)-ethanamine. However, it is important to note that the aldehyde group is also susceptible to reduction. Selective reduction of the nitrile in the presence of an aldehyde can be challenging, though certain catalytic systems or protecting group strategies could be employed. Recent advancements have shown that electrochemical methods can also be used for the selective reduction of nitriles to primary amines. nih.gov

| Reducing Agent | Product | Key Features |

| Catalytic Hydrogenation (H₂/Catalyst) | 2-(4-Formyl-2-methoxy-phenoxy)-ethanamine | Risk of over-reduction and side reactions. Aldehyde may also be reduced. |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-(Hydroxymethyl)-2-methoxyphenoxy)ethanamine | Powerful, non-selective reagent that will also reduce the aldehyde group. |

| Electrochemical Reduction | 2-(4-Formyl-2-methoxy-phenoxy)-ethanamine | Can offer high selectivity towards the primary amine under optimized conditions. nih.gov |

| Potential for simultaneous reduction of the aldehyde group depending on conditions. |

The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (nitrile anion) through resonance. Treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), can deprotonate the α-carbon. richmond.edu

This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Aldol-type reactions: Addition to carbonyl compounds, including the aldehyde group of another molecule of this compound (self-condensation) or other aldehydes/ketones.

For example, treating acetonitrile (B52724) with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base generates a silyl (B83357) ketene (B1206846) imine, a nucleophile that can be used for cyanoalkylation of electrophiles. richmond.edu This highlights the reactivity of the α-position in nitrile compounds.

The presence of both a nitrile group and an aldehyde group on the same molecule allows for the possibility of intramolecular cyclization reactions. While the direct cyclization of this compound is not widely documented, related structures undergo such transformations. For instance, compounds like 2-(2-formylphenoxy)alkanoic acids can be cyclized under Perkin reaction conditions to form benzofurans. researchgate.net

An analogous intramolecular reaction for this compound could potentially be induced. After α-deprotonation to form the nitrile anion, the carbanion could nucleophilically attack the intramolecular aldehyde group. This would be an intramolecular aldol-type addition, which upon dehydration could lead to the formation of a benzofuran (B130515) derivative. The feasibility and outcome of such a reaction would depend heavily on the reaction conditions and the stability of the resulting ring system.

Nucleophilic Addition Reactions at the Cyano Carbon

Reactivity of the Formyl Group

The formyl group (-CHO) is a carbonyl group bonded to a hydrogen atom and, in this case, an aromatic ring. The carbon atom of the formyl group is sp² hybridized and highly electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is the basis for its most common reactions. As a non-enolizable aldehyde, it lacks α-hydrogens on the aromatic ring, which precludes reactions such as the aldol (B89426) condensation where it would act as the nucleophile.

Nucleophilic Addition to the Carbonyl Carbon

One of the most fundamental reactions of the formyl group is nucleophilic addition. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated by a weak acid (like water or alcohol) to form the final addition product.

This reaction is central to the formation of new carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of such additions, particularly in more complex systems, can often be predicted by models like the Felkin-Anh transition state model. For this compound, this reaction provides a pathway to a diverse range of derivatives.

| Reaction Type | Nucleophile Example | Product Type |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Acetal Formation | Ethanol (B145695) (CH₃CH₂OH) in acid | Acetal |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CH₂) | Alkene |

Oxidation to Carboxylic Acid Derivatives

The formyl group of an aldehyde is readily oxidized to a carboxylic acid (-COOH). This transformation is a common reaction in organic synthesis. The presence of the hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation by a wide variety of oxidizing agents, often under mild conditions. The oxidation of this compound would yield (4-Carboxy-2-methoxy-phenoxy)-acetonitrile.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in the Jones reagent

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a classical qualitative test for aldehydes.

Potassium dichromate (K₂Cr₂O₇) in acidic solution.

The reaction mechanism typically involves the formation of a hydrate (B1144303) from the aldehyde, which is then oxidized.

Reduction to Alcohol Derivatives

The formyl group can be easily reduced to a primary alcohol (-CH₂OH). This is a fundamental transformation that converts the planar carbonyl group into a tetrahedral carbinol. The reduction of this compound results in the formation of (4-Hydroxymethyl-2-methoxy-phenoxy)-acetonitrile.

This reduction can be achieved with a variety of reducing agents, most commonly metal hydrides.

| Reducing Agent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, commonly used in alcoholic solvents. It readily reduces aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | A very powerful and non-selective reducing agent that must be used in anhydrous ether solvents. It reduces aldehydes, ketones, esters, and carboxylic acids. |

| Catalytic Hydrogenation (H₂/catalyst) | Hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also be used to reduce aldehydes to alcohols. |

Condensation Reactions (e.g., Schiff Base Formation)

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is typically catalyzed by a small amount of acid and is reversible.

The general mechanism for Schiff base formation is:

Nucleophilic attack by the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water and formation of the C=N double bond.

A variety of primary amines can be used in this reaction, leading to a wide array of Schiff base derivatives with potential applications in coordination chemistry and medicinal chemistry. cdnsciencepub.comnih.gov

Intramolecular Formyl Group Transformations

While intermolecular reactions are common, the arrangement of functional groups in this compound allows for potential intramolecular transformations under specific conditions.

Photochemical Reactions: Aromatic aldehydes can be excited by UV light. beilstein-journals.org The excited-state aldehyde can undergo various reactions, including intramolecular hydrogen abstraction or cyclization. For instance, related 2-(2-formylphenoxy)alkanoic acids have been shown to undergo cyclization reactions. youtube.com It is plausible that under photochemical conditions, the formyl group could interact with the adjacent ether linkage.

Intramolecular Cannizzaro Reaction: The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a carboxylic acid and a primary alcohol. An intramolecular version of this reaction can occur in molecules containing two aldehyde groups. While the parent molecule has only one formyl group, derivatives with a second aldehyde or a group that can be converted to an aldehyde could potentially undergo such a desymmetrization reaction.

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an alkoxy group that significantly influences the reactivity of the aromatic ring and can itself be a site of reaction. It is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

The most significant reaction involving the methoxy group itself is the cleavage of the aryl-methyl ether bond, a process known as demethylation. This reaction converts the methoxy group into a hydroxyl group (phenol) and is a crucial step in the synthesis of many natural products and pharmaceuticals. Demethylation can be achieved under a variety of conditions.

| Method | Reagents/Conditions | Description |

| Chemical (Harsh) | Strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃, AlCl₃), or strong bases. | These are classical methods that often require harsh conditions and may lack selectivity in poly-functionalized molecules. |

| Chemical (Mild) | Nucleophilic reagents like sodium thiolates. | These methods offer milder conditions for ether cleavage. |

| Catalytic | γ-alumina, sometimes with metal oxides (e.g., ZrO₂, FeOx), at high temperatures. | Heterogeneous catalysts can be used for gas-phase or liquid-phase demethylation. |

| Electrochemical | Bias-potential-assisted electrochemical reaction. | A facile method for demethylation on an electrode surface under mild aqueous conditions. |

| Biocatalytic | Enzymes like veratrol-O-demethylase. | Offers high regioselectivity and mild, environmentally friendly conditions, often without the need for molecular oxygen. |

In addition to demethylation, the C-H bonds of the methyl group can also be activated under specific photocatalytic conditions, allowing for the formation of radicals that can participate in further reactions.

Role in Aromatic Electrophilic Substitution (Activating Group Effects)

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring determine both the rate of reaction and the orientation of the incoming electrophile. wikipedia.org Groups that donate electron density to the ring increase its nucleophilicity and are termed "activating groups," directing new substituents to the ortho and para positions. Conversely, "deactivating groups" withdraw electron density, slowing the reaction and directing incoming groups to the meta position. wikipedia.orglibretexts.org

This compound has three substituents whose effects must be considered collectively:

Methoxy Group (-OCH₃): This is a potent activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+M), which significantly outweighs its inductive electron-withdrawing (-I) effect. It is a strong ortho, para-director. masterorganicchemistry.comlibretexts.org

Cyanomethoxy Group (-OCH₂CN): As an alkoxy group (-OR), this is also an activating, ortho, para-directing substituent. The oxygen's lone pairs are donated to the ring through resonance. masterorganicchemistry.comlibretexts.org

Formyl Group (-CHO): This aldehyde group is a strong deactivating group. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive. It functions as a meta-director. masterorganicchemistry.com

The directing effects of these groups are summarized below.

| Substituent | Type | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | Activating | +M > -I | ortho, para |

| Cyanomethoxy (-OCH₂CN) | Activating | +M > -I | ortho, para |

| Formyl (-CHO) | Deactivating | -M, -I | meta |

Interplay and Chemoselectivity Among Functional Groups

The presence of multiple reactive sites—aldehyde, nitrile, and ethers—on a single molecule makes chemoselectivity a critical consideration in its chemical transformations. By choosing appropriate reagents and conditions, it is possible to modify one functional group while leaving the others intact.

Selective Transformations in Multifunctionalized Systems

The distinct reactivity of each functional group in this compound allows for a range of selective chemical operations.

Selective Reduction: The formyl group is significantly more susceptible to reduction than the nitrile group. Mild reducing agents, such as sodium borohydride (NaBH₄), will selectively convert the aldehyde into a primary alcohol without affecting the nitrile or ether functionalities. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitrile.

Selective Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) or Tollens' reagent (Ag₂O in ammonia). These mild conditions ensure that the electron-rich aromatic ring and other functional groups are not oxidized.

Selective Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. However, achieving selectivity can be challenging, as harsh acidic conditions may also induce the cleavage of the ether bonds.

The following table outlines potential selective transformations.

| Target Functional Group | Reagent | Product Functional Group | Unaffected Groups |

| Formyl (-CHO) | Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | Nitrile, Ethers, Aromatic Ring |

| Formyl (-CHO) | Sodium Chlorite (NaClO₂) | Carboxyl (-COOH) | Nitrile, Ethers, Aromatic Ring |

| Nitrile (-CN) | H₂O, H⁺ (controlled) | Carboxamide (-CONH₂) | Formyl, Ethers, Aromatic Ring |

Mechanistic Studies of Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single synthetic operation. The multifunctional architecture of this compound makes it a plausible candidate for such processes. For instance, a transformation initiated at one functional group could trigger a subsequent cyclization or rearrangement involving another part of the molecule.

While the core structure of this compound is derived from vanillin (B372448), which is a common starting material in the synthesis of complex heterocyclic scaffolds, specific mechanistic studies detailing cascade reactions originating from this compound itself are not extensively documented in the surveyed literature. researchgate.net However, the principles of cascade reactions have been applied to structurally related systems. For example, research into cooperative photoredox and cobalt catalysis has demonstrated the utility of cascade processes for the carboxylation of styrenes. researchgate.net Such studies provide a mechanistic framework that could potentially be adapted to molecules like this compound, where an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the nitrile or ether functionalities under the right catalytic conditions. Further research is required to explore these potential synthetic pathways.

Synthetic Applications and Derivatives of 4 Formyl 2 Methoxy Phenoxy Acetonitrile

As a Building Block for Complex Organic Molecules

The strategic placement of reactive functionalities makes (4-formyl-2-methoxy-phenoxy)-acetonitrile a valuable intermediate in the synthesis of a variety of complex organic structures. The aldehyde group can participate in condensations and oxidations, the nitrile group can be hydrolyzed or reduced, and the aromatic ring can undergo electrophilic substitution, providing numerous avenues for molecular elaboration.

Precursor to Phenoxyacetamides and Phenoxyacetic Acids

This compound is a key precursor for the synthesis of corresponding phenoxyacetamides and phenoxyacetic acids. The conversion of the nitrile functionality into an amide or a carboxylic acid is a fundamental transformation in organic synthesis.

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding primary amide, 2-(4-formyl-2-methoxyphenoxy)acetamide, or the carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid. Mild hydrolysis conditions, often employing a base like sodium hydroxide (B78521) in an aqueous alcohol solution with hydrogen peroxide, can selectively produce the amide. researchgate.net More vigorous acidic or basic hydrolysis at elevated temperatures leads to the formation of the carboxylic acid. scientific.net

(4-Formyl-2-methoxyphenoxy)acetic acid has been utilized as a key intermediate in the synthesis of β-lactams (azetidin-2-ones). Specifically, it can be converted into a vanillinyl ketene (B1206846) in situ, which then undergoes a [2+2] cycloaddition with various imines to produce polysubstituted 2-azetidinones. researchgate.net

A notable application involves a base-promoted intramolecular cyclization and subsequent hydrolysis of 2-(2-formylaryloxy)acetonitriles, which are structurally analogous to the title compound, to directly afford benzofuran-2-carboxamides in high yields. This domino reaction highlights the utility of the phenoxyacetonitrile (B46853) moiety in constructing heterocyclic amides.

| Starting Material | Product | Transformation |

| This compound | 2-(4-Formyl-2-methoxyphenoxy)acetamide | Partial Hydrolysis |

| This compound | (4-Formyl-2-methoxyphenoxy)acetic acid | Full Hydrolysis |

| (4-Formyl-2-methoxyphenoxy)acetic acid | Polysubstituted 2-azetidinones | Ketene Formation and [2+2] Cycloaddition |

| 2-(2-Formylaryloxy)acetonitriles | Benzofuran-2-carboxamides | Intramolecular Cyclization/Hydrolysis |

Role in Heterocycle Synthesis

The reactive groups of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. Vanillin (B372448) and its derivatives are well-established starting materials for the construction of heterocycles such as pyrimidines, quinoxalines, imidazoles, and thiazoles. worktribe.comnih.gov

The aldehyde functionality can readily undergo condensation reactions with compounds containing active methylene (B1212753) groups or with dinucleophiles to form heterocyclic rings. For instance, the aforementioned synthesis of polysubstituted 2-azetidinones from the corresponding phenoxyacetic acid is a prime example of its application in forming four-membered nitrogen-containing heterocycles. researchgate.net

Furthermore, the intramolecular cyclization of derivatives of this compound can lead to the formation of fused heterocyclic systems. The base-promoted cyclization of 2-(2-formylaryloxy)acetonitriles to yield benzofuran-2-carboxamides is a direct pathway to a key heterocyclic core.

Intermediate for Aryl-Substituted Benzo[b]furans

This compound, or its parent compound vanillin, can serve as a starting point for the synthesis of aryl-substituted benzo[b]furans, a class of compounds with significant biological and pharmaceutical activities. nih.gov The synthesis of these structures often involves the construction of the furan (B31954) ring onto the existing phenolic framework.

One common strategy involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with an α-halo-arylacetate, followed by an intramolecular cyclization. For example, substituted 2-hydroxybenzaldehydes can be reacted with methyl α-bromophenylacetate to yield an intermediate that, upon cyclization, forms a 2-arylbenzofuran. nih.gov This general approach can be adapted using this compound as the starting phenolic component, which would first require hydrolysis of the nitrile to the carboxylic acid and subsequent esterification, or direct synthesis from vanillin.

Another versatile method for constructing 2,3-disubstituted benzo[b]furans involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org Vanillin can be converted to the corresponding o-iodo derivative to participate in such reaction sequences, ultimately leading to highly substituted benzo[b]furans.

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at the formyl and methoxy (B1213986) positions, or by halogenation of the aromatic ring.

Derivatives with Modified Formyl or Methoxy Positions

Analogs of this compound can be prepared by starting with modified vanillin derivatives. For instance, the aldehyde group of vanillin can be reduced to a hydroxymethyl group to produce vanillyl alcohol, which can then be etherified or esterified to introduce different functionalities. scispace.com Subsequent reaction with chloroacetonitrile (B46850) would yield the corresponding phenoxyacetonitrile derivative.

Similarly, the methoxy group can be altered. Demethylation of vanillin yields 3,4-dihydroxybenzaldehyde, and selective protection and alkylation can introduce different alkoxy groups at the 3-position. These modified vanillin analogs can then be converted to their respective phenoxyacetonitrile derivatives. worktribe.com

| Vanillin Derivative | Modification | Potential Analog of this compound |

| Vanillyl alcohol | Reduction of formyl group | (4-(Hydroxymethyl)-2-methoxyphenoxy)acetonitrile |

| 3,4-Dihydroxybenzaldehyde | Demethylation of methoxy group | (4-Formyl-2-hydroxyphenoxy)acetonitrile |

| O-Alkyl vanillin derivatives | Alkylation of hydroxyl group | (4-Formyl-2,x-dialkoxyphenoxy)acetonitrile |

Halogenated Phenoxyacetonitrile Derivatives

Halogenated derivatives of this compound can be synthesized by introducing halogen atoms onto the aromatic ring of the vanillin precursor. The electron-rich aromatic ring of vanillin is susceptible to electrophilic halogenation.

Chlorination of vanillin can be achieved using reagents such as calcium hypochlorite, leading to the formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde. scientific.net Bromination can be carried out using potassium bromate (B103136) in the presence of hydrobromic acid to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde. scientific.netresearchgate.net These halogenated vanillin derivatives can then be reacted with chloroacetonitrile under basic conditions to afford the corresponding halogenated this compound analogs.

These halogenated building blocks are useful for introducing halogens into more complex molecules, which can significantly impact their biological activity and physicochemical properties. unimas.myupm.edu.my

| Halogenation Reaction | Halogenated Vanillin Intermediate | Halogenated Phenoxyacetonitrile Derivative |

| Chlorination (Ca(ClO)₂) | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | (2-Chloro-4-formyl-6-methoxyphenoxy)acetonitrile |

| Bromination (KBrO₃/HBr) | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

Nitrated Phenoxyacetonitrile Derivatives

The introduction of a nitro group onto the aromatic ring of phenoxyacetonitrile derivatives can significantly alter their chemical and biological properties. While direct nitration of this compound is not extensively documented, the synthesis of nitrated vanillin derivatives provides a well-established precedent for the reaction pathways.

Research into the synthesis of novel acetyl vanillin derivatives has demonstrated a common strategy for nitration. nih.gov The process typically involves the protection of the phenolic hydroxyl group of vanillin via acetylation, followed by nitration. nih.govjournalagent.com In a representative procedure, acetyl vanillin is dissolved in a solvent like dichloromethane (B109758) and treated with fuming nitric acid at low temperatures (-5 to -10°C). nih.govjournalagent.com The reaction mixture is then stirred for a period before quenching with ice-cold water to precipitate the nitrated product. nih.gov This method suggests a viable route for the synthesis of nitrated this compound, likely involving the nitration of the parent compound under similar conditions. The resulting nitrovanillin analogues are often used as precursors for further derivatization, such as the formation of Schiff bases by reacting the aldehyde with various amines. dergipark.org.trresearchgate.net

The position of nitration on the vanillin ring is typically directed by the existing activating groups, the methoxy and the protected hydroxyl group. Spectroscopic data, including FT-IR, 1H-NMR, and mass spectrometry, are crucial for confirming the structure of the resulting nitrated compounds. journalagent.comresearchgate.net For instance, the successful nitration is often confirmed by the appearance of characteristic infrared absorption peaks for the nitro group. journalagent.com

Table 1: Representative Reaction Conditions for Nitration of Vanillin Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Acetyl vanillin | Fuming nitric acid, Dichloromethane, -5 to -10°C, 1-2 hr | Acetyl nitro vanillin | nih.govjournalagent.com |

| Vanillin | Nitration | Nitrovanillin | dergipark.org.tr |

| Acetanilide | Nitration | 2,4-Dinitroacetanilide | rdd.edu.iq |

Cyclotriphosphazene (B1200923) Derivatives Incorporating the Phenoxy Moiety

Cyclotriphosphazenes, with their inorganic P-N ring system, offer a unique scaffold for creating multifunctional molecules. The substitution of chlorine atoms on a hexachlorocyclotriphosphazene (N₃P₃Cl₆) core with organic side groups is a common strategy for developing new materials with tailored properties. The (4-Formyl-2-methoxy-phenoxy) moiety has been successfully incorporated into such structures.

The synthesis of hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene involves the reaction of hexachlorocyclotriphosphazene with 4-hydroxy-3-methoxybenzaldehyde (vanillin) in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile (B52724). This reaction results in the complete substitution of the chlorine atoms, yielding a fully aryloxy-substituted cyclotriphosphazene. The structure of these complex molecules is typically confirmed through a combination of elemental analysis, IR, NMR (¹H, ¹³C, ³¹P), and X-ray diffraction.

These cyclotriphosphazene derivatives are of interest for their potential applications in various fields, which are influenced by the properties of the attached phenoxy groups. The presence of the formyl group on the phenoxy moiety provides a reactive site for further chemical modifications, such as the formation of Schiff bases or conversion into other functional groups.

Table 2: Selected Spectroscopic Data for Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene

| Technique | Observed Signals/Peaks | Assignment |

| IR (cm⁻¹) | ~1685 | ν(C=O) |

| ~1240 | ν(P=N) | |

| ~1187 | ν(P-N-P) | |

| ~950 | ν(P-O-Ar) | |

| ¹H NMR (ppm) | Signals for aromatic, methoxy, and aldehyde protons | Aromatic, -OCH₃, -CHO |

| ³¹P NMR (ppm) | Single peak | Indicates symmetrical substitution |

Functional Group Interconversions for Diversification

The chemical structure of this compound offers multiple avenues for functional group interconversions, enabling the synthesis of a diverse library of derivatives. The aldehyde and nitrile groups are particularly amenable to a variety of chemical transformations.

Reactions of the Nitrile Group:

The nitrile group is a versatile functional group that can be converted into several other moieties. libretexts.org Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. wikipedia.orgyoutube.com This conversion is a fundamental step in the synthesis of compounds like (4-formyl-2-methoxyphenoxy)acetic acid, which can serve as a precursor for other derivatives. researchgate.net The hydrolysis proceeds through an intermediate amide. wikipedia.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgyoutube.com

Reactions of the Aldehyde Group:

The aldehyde group is also a hub for a wide range of chemical reactions, allowing for significant molecular diversification. These include:

Formation of Schiff Bases: The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases. nih.govdergipark.org.tr This reaction is widely used to link the phenoxyacetonitrile core to other molecules.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for derivatization.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, enabling the extension of the carbon chain.

These functional group interconversions are essential tools for medicinal chemists and material scientists to create novel compounds with potentially enhanced biological activities or material properties.

Table 3: Summary of Functional Group Interconversions

| Functional Group | Reagents/Conditions | Product Functional Group |

| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Nitrile | 1. LiAlH₄, 2. H₂O | Primary amine |

| Nitrile | 1. Grignard reagent, 2. H₃O⁺ | Ketone |

| Aldehyde | R-NH₂ | Imine (Schiff base) |

| Aldehyde | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid |

| Aldehyde | Reducing agent (e.g., NaBH₄) | Primary alcohol |

Advanced Spectroscopic and Analytical Characterization Methodologies Excluding Specific Compound Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier, non-destructive technique for elucidating the precise structure of organic molecules in solution. researchgate.netslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of Molecular Structure and Regiochemistry (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C NMR, are the initial and most crucial steps in structural analysis. They reveal the regiochemistry of the substituents on the aromatic ring, confirming the precise arrangement of the formyl, methoxy (B1213986), and acetonitriloxy groups.

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments in the molecule. For (4-Formyl-2-methoxy-phenoxy)-acetonitrile, the spectrum would display signals corresponding to the aldehydic proton, the aromatic protons, the methoxy group protons, and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the protons. For instance, protons on carbons adjacent to electron-withdrawing groups like ethers or carbonyls are deshielded and appear at a higher chemical shift (downfield). libretexts.org The integration of each peak reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons, allowing for the mapping of proton-proton connectivities.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. mdpi.com The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. Key signals would correspond to the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, the methylene carbon, and the nitrile carbon. Broadband proton-decoupled ¹³C NMR spectra show each unique carbon as a single line, simplifying the spectrum and preventing signal overlap. mdpi.com

| Functional Group | Atom Type | Typical Chemical Shift (δ) Range (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Aldehyde | -CHO (H) | 9.5 - 10.5 | Singlet (s) |

| Aldehyde | -CHO (C) | 190 - 200 | N/A |

| Aromatic Ring | Ar-H | 6.5 - 8.0 | Singlet (s), Doublet (d) |

| Aromatic Ring | Ar-C | 110 - 160 | N/A |

| Methoxy | -OCH₃ (H) | 3.7 - 4.0 | Singlet (s) |

| Methoxy | -OCH₃ (C) | 50 - 65 | N/A |

| Acetonitrile Methylene | -O-CH₂-CN (H) | 4.5 - 5.0 | Singlet (s) |

| Acetonitrile Methylene | -O-CH₂-CN (C) | 50 - 60 | N/A |

| Nitrile | -C≡N (C) | 115 - 125 | N/A |

Advanced NMR Techniques (e.g., 2D NMR for connectivity)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure, especially for complex molecules where 1D signals may overlap. libretexts.orgharvard.edu These techniques correlate signals from different nuclei, revealing through-bond and through-space connectivities.

Correlation Spectroscopy (COSY): This homonuclear experiment correlates proton signals that are coupled to each other (typically through two or three bonds). It is instrumental in identifying adjacent protons, such as those on the aromatic ring, helping to piece together molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. ipb.pt It provides a definitive link between the ¹H and ¹³C assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons over two to three bonds. ipb.pt This is crucial for connecting molecular fragments and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon, the nitrile carbon, and the substituted aromatic carbons, by correlating them with nearby protons. For instance, the aldehydic proton would show a correlation to the aromatic ring carbons, confirming its position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.me The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups:

Nitrile (C≡N): A sharp, intense absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile group. spectroscopyonline.comlibretexts.org Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

Aldehyde (C=O): A very strong and sharp peak between 1690-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. pressbooks.pub Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber (around 1705 cm⁻¹). pressbooks.pub Additionally, a pair of weak to medium bands around 2750 and 2850 cm⁻¹ due to the C-H stretch of the aldehyde group can confirm its presence. pressbooks.pub

Aromatic Ring (C=C): Several medium to weak absorptions in the 1450-1600 cm⁻¹ region indicate C=C stretching within the benzene (B151609) ring.

Ether (C-O): The aryl-alkyl ether linkage gives rise to strong C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions. libretexts.org

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (methoxy, methylene) | Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H | Stretch | 2720 - 2850 (often two bands) | Weak to Medium |

| Nitrile C≡N | Stretch | 2220 - 2260 | Sharp, Medium to Strong |

| Aldehyde C=O | Stretch | 1690 - 1715 (conjugated) | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1275 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places.

Upon ionization, the molecular ion (M⁺) of this compound would be detected, confirming its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for this molecule would include:

Loss of H·: Cleavage of the aldehydic C-H bond to give a stable [M-1]⁺ ion. libretexts.org

Loss of ·CHO: Alpha-cleavage can lead to the loss of the formyl radical, resulting in an [M-29]⁺ peak. libretexts.org

Cleavage of the ether bond: The C-O bonds of the ether linkage can break, leading to fragments corresponding to the substituted aromatic ring and the cyanomethoxy portion of the molecule.

Loss of ·CH₂CN: Fragmentation can occur at the ether oxygen, leading to the loss of the cyanomethyl radical.

X-ray Diffraction for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction (also known as X-ray crystallography) is the most powerful method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. nih.govwikipedia.org This technique is contingent upon the ability to grow a high-quality single crystal of the compound. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. moravek.com For a newly synthesized compound, it is essential to establish its purity, and chromatography is the primary tool for this assessment. emu.edu.tr

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net The compound is spotted on a plate coated with an adsorbent (like silica gel), and a solvent (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound in that specific solvent system. A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for separation, identification, and quantification of components in a mixture. researchgate.net The sample is passed through a column packed with a stationary phase under high pressure. The components separate based on their differential interactions with the stationary and mobile phases. A detector measures the components as they exit the column, producing a chromatogram. For purity assessment, the sample is analyzed, and the area of the peak corresponding to this compound is compared to the total area of all peaks. A high percentage area for the main peak (e.g., >99%) indicates high purity.

Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be used for purity analysis. The principle is similar to HPLC, but the mobile phase is a gas. GC is particularly effective for detecting volatile organic impurities. researchgate.net

By employing these chromatographic methods, the purity of the synthesized this compound can be reliably determined and reported. researchgate.net

Future Research Directions and Unexplored Avenues

Sustainable and Green Chemistry Approaches in Synthesis

The current synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile and its derivatives often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and greener synthetic routes.

Renewable Feedstocks: Vanillin (B372448), the precursor to this compound, is increasingly being produced from renewable sources like lignin, a major component of biomass. researchgate.netrsc.org Research should focus on optimizing the conversion of bio-based vanillin to the target molecule, minimizing the use of petroleum-derived reagents. rsc.org

Green Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a crucial area of investigation. rsc.orgrsc.org The development of heterogeneous catalysts or biocatalysts could offer improved selectivity, easier separation, and recyclability, thereby reducing the environmental impact of the synthesis. nih.govtandfonline.com For instance, the conversion of the aldehyde group to a nitrile could be achieved using greener methods that avoid toxic cyanides. ajgreenchem.com

Atom Economy and Energy Efficiency: Future synthetic strategies should be designed to maximize atom economy, where the majority of the atoms from the reactants are incorporated into the final product. chinakxjy.com The use of energy-efficient techniques like microwave-assisted synthesis or flow chemistry could significantly reduce reaction times and energy consumption. chinakxjy.comrsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Utilizing vanillin derived from lignin. researchgate.netrsc.org |

| Safer Solvents and Auxiliaries | Employing water or other environmentally benign solvents. rsc.orgrsc.org |

| Catalysis | Developing reusable solid catalysts or biocatalysts for key reaction steps. nih.govtandfonline.com |

| Design for Energy Efficiency | Implementing microwave-assisted or flow synthesis methods. chinakxjy.comrsc.org |

Integration into Advanced Materials Science

The distinct functional groups of this compound make it an attractive building block for novel advanced materials.

Polymer Synthesis: The aldehyde and nitrile groups can be chemically modified to introduce polymerizable functionalities. For example, the aldehyde could be converted to a vinyl or epoxy group, allowing the molecule to act as a monomer in the synthesis of bio-based polymers. rsc.org Vanillin-derived polymers have shown potential in applications such as thermosets and epoxy resins. rsc.orgresearchgate.netresearchgate.net The nitrile group could also be a site for post-polymerization modification, introducing specific properties to the material.

Functional Coatings and Adhesives: The aromatic structure and polar functional groups of this compound suggest its potential use as a component in functional coatings and adhesives. Its derivatives could enhance adhesion, thermal stability, or provide specific surface properties.

Biomaterials: Given its origin from a natural product, derivatives of this compound could be explored for biomedical applications. For instance, they could be incorporated into biodegradable polymers for drug delivery or tissue engineering scaffolds. bezwadabiomedical.com

Exploration of Novel Catalytic Transformations

The reactivity of the aldehyde and nitrile groups, along with the potential for modification of the aromatic ring, opens up avenues for its use in catalysis.

Ligand Development: The nitrile and methoxy (B1213986) groups can act as coordinating sites for metal ions. By designing and synthesizing derivatives of this compound, it may be possible to create novel ligands for homogeneous and heterogeneous catalysis. These ligands could find applications in a variety of organic transformations.

Organocatalysis: The aldehyde functionality could be utilized in organocatalytic reactions, either directly or after conversion to other functional groups. For example, it could be a precursor for N-heterocyclic carbene (NHC) catalysts.

Catalyst Support: The phenolic structure could be used to anchor catalytic species onto a solid support. This could lead to the development of recyclable catalyst systems with improved stability and ease of separation.

Development of High-Throughput Synthesis Methodologies

To accelerate the discovery of new derivatives of this compound with desired properties, high-throughput synthesis and screening methods are essential.

Automated Synthesis: Automated synthesis platforms can be employed to rapidly generate a library of derivatives by systematically varying the reagents and reaction conditions. nih.govnih.gov This would allow for the efficient exploration of the chemical space around the core structure.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for seamless integration with in-line analysis and purification. rsc.org A flow-based approach could be developed for the synthesis and modification of this compound.

Combinatorial Chemistry: By combining a set of starting materials in a systematic manner, combinatorial chemistry can be used to generate a large number of structurally diverse molecules. This approach could be applied to explore the derivatization of the aldehyde, aromatic ring, and nitrile functionalities.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound, advanced spectroscopic techniques for real-time monitoring are invaluable.

In-situ NMR and IR Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. americanpharmaceuticalreview.com This allows for precise reaction profiling and optimization.

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for reactions in aqueous media or with solid components. americanpharmaceuticalreview.com It can provide detailed structural information and is complementary to IR spectroscopy.

Process Analytical Technology (PAT): The integration of these real-time monitoring techniques into a PAT framework would enable a more robust and controlled manufacturing process for this compound and its derivatives, ensuring consistent quality and efficiency. mdpi.com

| Spectroscopic Technique | Information Gained | Application |

| In-situ NMR | Quantitative concentration of soluble species, structural elucidation of intermediates. | Kinetic studies, mechanism investigation. rsc.org |

| In-situ IR | Functional group transformations, reaction endpoints. | Monitoring reaction progress, process control. americanpharmaceuticalreview.com |

| In-situ Raman | Molecular vibrations, crystal form analysis. | Phase changes, polymorphism studies. americanpharmaceuticalreview.com |

Q & A

Basic: What are the optimal reaction conditions for synthesizing (4-Formyl-2-methoxy-phenoxy)-acetonitrile with high purity?

Methodological Answer:

Synthesis optimization requires careful selection of catalysts, temperature, and solvent systems. For nitrile-containing compounds like this, cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are often employed. Evidence from structurally similar acetonitrile derivatives suggests using Pd-based catalysts under inert atmospheres (e.g., N₂ or Ar) at 70–100°C to minimize side reactions . Reaction progress can be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended, with purity validated by NMR (¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous compounds (e.g., methoxy and formyl groups typically resonate at δ 3.8–4.0 ppm and δ 9.8–10.2 ppm, respectively) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2250 cm⁻¹ and formyl (C=O) at ~1700 cm⁻¹ .

- X-ray Crystallography : Resolve molecular geometry, as demonstrated for related nitriles using single-crystal diffraction (e.g., monoclinic P2₁/c space group, R-factor < 0.1) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (expected [M+H]⁺ for C₁₀H₉NO₄: 208.0604) .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) influence biological activity?

Methodological Answer:

Modify substituents systematically and evaluate via:

- Molecular Docking : Compare binding affinities to target enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. Methoxy groups may enhance hydrophobic interactions, while bulkier substituents (e.g., ethoxy) could sterically hinder binding .

- Pharmacological Assays : Test in vitro inhibitory potency (IC₅₀) against disease-relevant targets. For example, replacing methoxy with isopropoxy in analogs increased selectivity by 3-fold in kinase inhibition studies .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with activity trends .

Advanced: How should researchers resolve contradictions in stability data across studies?

Methodological Answer:

Contradictions often arise from differing storage conditions or analytical methods. To reconcile:

- Controlled Stability Studies : Use DOE (Design of Experiments) to test variables (temperature, humidity, light) as in radiopharmaceutical analyses . For example, store aliquots at 4°C, 25°C, and 40°C, and monitor degradation via HPLC every 7 days.

- Degradation Pathway Analysis : Identify primary degradation products (e.g., hydrolysis of nitrile to amide) using LC-MS/MS .

- Cross-Validate Protocols : Compare results with standardized methods (e.g., ICH Q1A guidelines) and ensure consistency in solvent systems (acetonitrile/water vs. methanol) .

Methodological: What experimental designs are suitable for studying solvent effects on reactivity?

Methodological Answer:

Employ factorial design to isolate solvent effects:

- Central Composite Design (CCD) : Vary solvent polarity (e.g., DMF, THF, acetonitrile) and temperature (40–100°C) to model reaction rate (k) and yield .

- Kinetic Profiling : Use pseudo-first-order kinetics under inert conditions. For example, monitor nitrile hydration to amide in aqueous buffers (pH 5–9) via UV-Vis spectroscopy .

- Solvent Parameter Correlation : Relate outcomes to solvent properties (e.g., Kamlet-Taft π* for polarity/polarizability) using multivariate regression .

Advanced: How can researchers mitigate risks of byproduct formation during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to detect intermediates (e.g., imine formation from formyl group) .

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to suppress side reactions (e.g., over-oxidation of methoxy groups) .

- Purification Optimization : Use simulated moving bed (SMB) chromatography for large-scale separation of nitrile derivatives from polar byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer: